molecular formula C10H16O4 B1480476 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid CAS No. 4722-70-7

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid

Cat. No. B1480476
CAS RN: 4722-70-7
M. Wt: 200.23 g/mol
InChI Key: DNJBVSZMXMDKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a similar compound, “2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides”, has been reported. It was obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, and was aminocarbonylated in the presence of a palladium-phosphine precatalyst .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid” are not available, the related compound “2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides” was synthesized via a palladium-catalysed aminocarbonylation .

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 1,4-dioxaspiro[4.5]decane and its derivatives. It has also been used as a reagent in a variety of reactions, such as the synthesis of polyhydroxyalkanoates. Additionally, this compound acid has been used as a substrate in enzymatic reactions, such as the synthesis of polyhydroxyalkanoates.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid acid is not completely understood. However, it is known that it can act as a proton donor in acid-base reactions, and it can also act as a nucleophile in substitution reactions. Additionally, it can act as a catalyst in a variety of reactions, such as the synthesis of polyhydroxyalkanoates.
Biochemical and Physiological Effects
This compound acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has also been found to be effective in reducing the symptoms of arthritis. Additionally, it has been found to be effective in reducing the symptoms of asthma and allergic rhinitis.

Advantages and Limitations for Lab Experiments

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive to purchase, and it is also easy to store and handle. Additionally, it is a versatile compound that can be used in a variety of reactions. However, one limitation is that it is highly reactive, and therefore must be handled with care. Additionally, it is not very soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research involving 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid acid. One potential area of research is the development of new synthesis methods for this compound acid. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound acid. Finally, further research could be conducted to explore the potential of using this compound acid as a catalyst in a variety of reactions.

Safety and Hazards

While specific safety and hazard information for “2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid” is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBVSZMXMDKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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